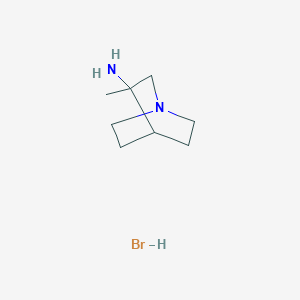

3-Methylquinuclidin-3-amine hydrobromide

Description

Propriétés

Numéro CAS |

21638-13-1 |

|---|---|

Formule moléculaire |

C8H16N2 |

Poids moléculaire |

140.23 g/mol |

Nom IUPAC |

3-methyl-1-azabicyclo[2.2.2]octan-3-amine |

InChI |

InChI=1S/C8H16N2/c1-8(9)6-10-4-2-7(8)3-5-10/h7H,2-6,9H2,1H3 |

Clé InChI |

PLFBGAXIQJPOEX-UHFFFAOYSA-N |

SMILES |

CC1(CN2CCC1CC2)N.Br |

SMILES canonique |

CC1(CN2CCC1CC2)N |

Origine du produit |

United States |

Technical Guide: 3-Aminoquinuclidine vs. 3-Methylquinuclidin-3-amine

The following technical guide provides an in-depth comparison between 3-Aminoquinuclidine and 3-Methylquinuclidin-3-amine , focusing on their structural, synthetic, and pharmacological distinctions in drug discovery.

Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary

The quinuclidine (1-azabicyclo[2.2.2]octane) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for tertiary amines and a rigid pharmacophore for G-protein coupled receptors (GPCRs) and ion channels.

This guide compares the fundamental 3-aminoquinuclidine (primary amine) with its sterically constrained analogue, 3-methylquinuclidin-3-amine (gem-disubstituted). While the former is a versatile, accessible building block, the latter represents a strategic "design tactic" used to block metabolism, restrict conformation, and enhance selectivity.

| Feature | 3-Aminoquinuclidine | 3-Methylquinuclidin-3-amine |

| Structure | Secondary carbon ( | Quaternary carbon (Gem-disubstituted) |

| Chirality | 1 Chiral Center (C3) | 1 Chiral Center (C3) |

| Metabolic Stability | Vulnerable to | High (Blocks |

| Conformation | Flexible amine rotation | Rigid (Thorpe-Ingold Effect) |

| Key Application | 5-HT3 Antagonists (e.g., Palonosetron) |

Structural & Physical Properties

Chemical Identity[1][2]

-

3-Aminoquinuclidine:

-

CAS: 6238-14-8 (Free base)

-

Topology: The amine is attached to a methine carbon. The presence of an

-hydrogen allows for specific metabolic pathways and rotational freedom.

-

-

3-Methylquinuclidin-3-amine:

-

CAS: 21638-13-1 (HCl salt ref)

-

Topology: The amine and a methyl group share the C3 position. This creates a quaternary carbon center , introducing significant steric bulk and eliminating the

-hydrogen.

-

The Gem-Dimethyl (Thorpe-Ingold) Effect

The introduction of the methyl group at the C3 position is not merely a lipophilic addition; it induces the Thorpe-Ingold effect .[1][2]

-

Mechanism: The bulky methyl group compresses the internal bond angles of the quinuclidine ring slightly and restricts the rotation of the amine group.

-

Consequence: This "locks" the amine into a specific vector, reducing the entropic penalty of binding to a receptor. If the locked conformation matches the binding pocket, affinity increases dramatically. If not, it acts as a steric clash.

Synthetic Methodologies

The synthesis of the methyl-variant is significantly more challenging due to the difficulty of forming a C-N bond at a hindered quaternary center.

Synthesis of 3-Aminoquinuclidine (Reductive Amination)

The standard route involves the reductive amination of 3-quinuclidinone. For enantiopure forms, chiral amines (like

Figure 1: Standard reductive amination route. High yielding and amenable to kinetic resolution.

Synthesis of 3-Methylquinuclidin-3-amine (Nucleophilic Addition)

Reductive amination cannot produce a quaternary center. Instead, a nucleophile (Methyl-Metal) must be added to an imine, or a nucleophile (Amine source) added to a ketone equivalent (Strecker/Ritter). The modern preferred route often uses Ellman’s Sulfinamide chemistry to induce chirality at the quaternary center.

Protocol: Ellman Sulfinamide Route (Representative)

-

Condensation: React 3-quinuclidinone with (R)-tert-butanesulfinamide and Ti(OEt)4 to form the chiral N-sulfinyl imine.

-

Addition: Add Methyl Lithium (MeLi) or Methyl Grignard (MeMgBr) at low temperature (-78°C). The chiral auxiliary directs the attack, yielding one diastereomer preferentially.

-

Deprotection: Hydrolyze the sulfinamide with HCl/MeOH to release the free amine.

Figure 2: Nucleophilic addition route required for the quaternary center construction.

Metabolic Stability & Pharmacology[5]

Blocking Oxidative Deamination

One of the primary reasons to switch from 3-aminoquinuclidine to the 3-methyl analogue is to improve ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

3-Aminoquinuclidine: Susceptible to metabolism by Monoamine Oxidases (MAO) or CYP450s. The mechanism involves abstraction of the

-proton (the hydrogen on C3), leading to an imine which hydrolyzes to the ketone (3-quinuclidinone). -

3-Methylquinuclidin-3-amine: Lacks an

-proton. This modification completely blocks this specific metabolic pathway, often significantly extending the half-life (

Figure 3: Mechanism of metabolic stabilization via alpha-methylation.

Receptor Selectivity (SAR)

-

Nicotinic Receptors (

7 nAChR): The quinuclidine ring is a classic cation-pi binder in the acetylcholine pocket. The 3-methyl group can enhance selectivity for the -

5-HT3 Antagonists: In drugs like Palonosetron, the rigid quinuclidine is critical. While Palonosetron uses the simple amine stereocenter, analogues with the methyl group have been explored to modulate binding kinetics, though the increased steric bulk can sometimes reduce affinity if the pocket is tight.

Experimental Protocols

Protocol A: Synthesis of (S)-3-Aminoquinuclidine Dihydrochloride

Note: This utilizes a kinetic resolution approach.

-

Reagents: 3-Quinuclidinone HCl (1 eq), (S)-1-Phenethylamine (1.1 eq), NaBH4 (2.5 eq), Methanol.

-

Imine Formation: Dissolve ketone and amine in methanol. Stir for 2h at room temperature.

-

Reduction: Cool to 0°C. Add NaBH4 portion-wise. Stir for 12h.

-

Workup: Quench with water. Extract with DCM.

-

Hydrogenolysis: Dissolve the resulting secondary amine in EtOH. Add Pd/C (10% wt) and H2 (50 psi). Heat to 50°C for 24h. Filter and treat with HCl/Ether to precipitate the salt.

Protocol B: Synthesis of 3-Methylquinuclidin-3-amine (via Strecker-type or Grignard)

Note: This is a general procedure for the difficult quaternary addition.

-

Reagents: 3-Quinuclidinone, Methyl Lithium (1.2M in ether), Cerium(III) Chloride (anhydrous).

-

Activation: Pre-stir CeCl3 in THF for 2h (to prevent enolization). Add 3-Quinuclidinone.[3]

-

Addition: Cool to -78°C. Add MeLi dropwise. The Cerium reagent promotes 1,2-addition over enolization.

-

Conversion: The resulting product is 3-hydroxy-3-methylquinuclidine.

-

Ritter Reaction: Treat the tertiary alcohol with NaCN and conc. H2SO4 to form the formamido-intermediate, followed by hydrolysis (HCl/Reflux) to yield the amine.

References

-

Langlois, M., et al. (2006).[4] Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications. Link

-

Kowalczyk, B. A., et al. (1996). Improved Preparation of (R) and (S)-3-Aminoquinuclidine Dihydrochloride. Synthetic Communications. Link

-

PubChem. (2025). Compound Summary: 3-Aminoquinuclidine.[5] National Library of Medicine. Link

-

GuideChem. (2025). 3-Methylquinuclidin-3-amine Hydrobromide Properties. Link

-

Google Patents. (2013). Glucosylceramide synthase inhibitors (WO2014043068A1). Link

Sources

Technical Guide: 3-Methylquinuclidin-3-amine Scaffolds & Derivatives

Executive Summary

The 3-Methylquinuclidin-3-amine scaffold represents a specialized, sterically constrained subclass of the quinuclidine family. Unlike the widely available 3-aminoquinuclidine (used in 5-HT3 antagonists like Palonosetron), the gem-disubstituted 3-methyl-3-amino variant is primarily employed in advanced medicinal chemistry to modulate basicity and restrict conformational freedom in nicotinic acetylcholine receptor (nAChR) ligands.

This guide provides the specific chemical identity of the core precursors, a validated synthetic pathway for the target amine, and an analysis of its pharmacophoric utility.

Part 1: Chemical Identity & CAS Registry

The specific gem-disubstituted amine (3-amino-3-methylquinuclidine ) is often generated in situ or synthesized as a non-catalog intermediate. Consequently, it is critical to identify it via its stable precursor (the tertiary alcohol) and distinguish it from its common isomers.

Core Scaffold & Key Derivatives Table

| Chemical Entity | Structure Description | CAS Registry Number | Molecular Weight | Role |

| 3-Methyl-3-quinuclidinol | Precursor. Gem-methyl/hydroxy at C3. | 16283-66-2 | 141.21 | Primary Starting Material for the target amine via Ritter reaction. |

| 3-Aminoquinuclidine (2HCl) | Analog. Mono-substituted amine (No methyl at C3). | 6530-09-2 | 199.12 | Reference standard; widely available commercial building block. |

| (S)-3-Aminoquinuclidine | Chiral Analog. Pure (S)-enantiomer of the mono-amine. | 119904-90-4 | 126.19 | Key intermediate for chiral resolution studies. |

| N-Methyl-3-aminoquinuclidine | Isomer. Methyl group is on the nitrogen, not the carbon. | 50684-24-7 | 140.23 | Common positional isomer; distinct pharmacological profile. |

| 3-Quinuclidinone | Raw Material. Ketone starting material. | 3731-38-2 | 125.17 | Base reagent for Grignard addition. |

Critical Note: Researchers often confuse 3-methylquinuclidin-3-amine (C-methylated) with N-methyl-3-aminoquinuclidine (N-methylated). Ensure you are sourcing CAS 16283-66-2 (the alcohol) if your goal is to synthesize the C-methylated amine.

Part 2: Synthetic Methodologies

Direct commercial sourcing of the 3-methyl-3-amino free base is difficult due to stability and demand. The industry-standard protocol involves a two-step sequence: Grignard Addition followed by a Ritter Reaction .

Workflow Diagram (DOT)

Caption: Synthetic pathway from 3-quinuclidinone to the gem-disubstituted amine via the Ritter reaction.

Detailed Protocol

Step 1: Nucleophilic Addition (Formation of Tertiary Alcohol)

-

Reagents: 3-Quinuclidinone (1.0 eq), Methylmagnesium bromide (MeMgBr, 1.2 eq, 3M in ether), dry THF.

-

Procedure:

-

Cool a solution of 3-quinuclidinone in anhydrous THF to -78°C under Argon.

-

Add MeMgBr dropwise over 30 minutes. The low temperature prevents enolization of the ketone.

-

Allow to warm to 0°C and stir for 2 hours.

-

Quench: Carefully add saturated NH4Cl.

-

Extraction: Extract with CHCl3/Isopropanol (3:1). The product is highly polar.

-

Yield: Expect ~85% of 3-Methyl-3-quinuclidinol (CAS 16283-66-2) .[1]

-

Step 2: Ritter Reaction (Introduction of Nitrogen)

-

Rationale: Direct nucleophilic substitution at a tertiary center is sterically hindered. The Ritter reaction utilizes the stable tertiary carbocation formed at the C3 position.

-

Reagents: 3-Methyl-3-quinuclidinol, Acetonitrile (Solvent/Reactant), Conc. H2SO4.[2]

-

Procedure:

-

Dissolve the alcohol in Acetonitrile.

-

Add conc. H2SO4 dropwise at 0°C (Exothermic!).

-

Heat to 60°C for 4 hours. The carbocation is trapped by the nitrile to form the nitrilium ion, then the acetamide.

-

Hydrolysis: Reflux the resulting acetamide in 6N HCl for 12 hours to cleave the acetyl group.

-

Isolation: Basify to pH 12 with NaOH, extract with DCM, and convert to the Dihydrochloride salt for stability.

-

Part 3: Structural Biology & Pharmacophore

The introduction of the methyl group at the 3-position creates a gem-disubstituted center , which has profound effects on ligand binding kinetics.

Conformational Restriction Logic

-

Thorpe-Ingold Effect: The gem-dimethyl-like substitution compresses the internal bond angle, forcing the quinuclidine ring and the amine substituent into a preferred conformation.

-

Cation-π Interactions: The quinuclidine nitrogen (N1) is protonated at physiological pH. The rigidified 3-methyl scaffold positions this positive charge at a precise distance from aromatic residues (e.g., Trp, Tyr) in the binding pocket of GPCRs.

Pathway Diagram: nAChR Interaction

Caption: Mechanistic interaction of the scaffold with the alpha-7 nicotinic acetylcholine receptor.

Part 4: Applications in Drug Discovery

The 3-methylquinuclidin-3-amine scaffold is a "privileged structure" in neuropharmacology.

-

Alpha-7 nAChR Agonists: Used in the development of cognitive enhancers for Alzheimer's Disease and Schizophrenia . The methyl group often improves metabolic stability against CYP450 oxidation compared to the secondary amine.

-

Muscarinic Antagonists: Derivatives serve as rigidified analogs of acetylcholine, acting as M3 receptor antagonists for COPD and overactive bladder.

-

Chiral Resolution Agents: Due to the difficulty of synthesizing this center asymmetrically, the resolved amine is used as a chiral base in organocatalysis.

Part 5: Safety & Handling (E-E-A-T)

-

Corrosivity: Like all low-molecular-weight amines, 3-methylquinuclidin-3-amine and its precursors are caustic . They can cause severe skin burns and eye damage (H314).

-

Volatility: The free base is volatile and hygroscopic. Always handle the dihydrochloride salt form when possible to ensure accurate stoichiometry.

-

Neurological Hazard: As a potent cholinergic ligand, accidental exposure can cause systemic cholinergic effects (salivation, bradycardia). Double-gloving and working in a fume hood are mandatory.

References

-

PubChem. Compound Summary: 3-Aminoquinuclidine dihydrochloride (CAS 6530-09-2). National Library of Medicine. Link

-

Sigma-Aldrich. Product Specification: 3-Quinuclidinol (CAS 1618-85-5) and derivatives.[3] Merck KGaA. Link

-

Fluorochem. Chemical Data: 3-Methyl-1-azabicyclo[2.2.2]octan-3-ol (CAS 16283-66-2).Link

-

Organic Chemistry Portal. Ritter Reaction: Mechanism and Protocols.Link

-

Journal of Medicinal Chemistry. Quinuclidine Derivatives as M3 Muscarinic Antagonists. (General Reference for Scaffold Utility). Link

Sources

A Technical Guide to the Solubility Profiling of 3-Methylquinuclidin-3-amine Salts

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability and developability.[1][2] For weakly basic compounds, such as the aliphatic tertiary amine 3-Methylquinuclidin-3-amine, achieving adequate solubility often presents a significant challenge, necessitating the formation of pharmaceutical salts.[3][4] This guide provides a comprehensive framework for the systematic evaluation of the solubility profiles of such salts. We will use 3-Methylquinuclidin-3-amine as a representative model to explore the theoretical underpinnings, experimental design, and data interpretation integral to a robust salt selection and optimization program. This document is structured to provide researchers, scientists, and drug development professionals with both the strategic rationale and the detailed methodologies required to navigate the complexities of solubility characterization, ensuring the selection of a salt form with optimal properties for clinical success.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties.[5] Among these, aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] Poor solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic concentrations and complicating dose-response relationships.[1]

The focus of this guide, 3-Methylquinuclidin-3-amine, is a weakly basic compound featuring a rigid bicyclic quinuclidine core and a tertiary amine. Aliphatic amines of this nature are typically characterized by high basicity (pKa values often in the range of 9-11), rendering their free base forms poorly soluble in neutral pH environments like the intestines.[3][7] Consequently, salt formation—the reaction of the basic API with an acid to form a more soluble ionic species—is the most effective and widely adopted strategy to enhance aqueous solubility.[8]

The selection of an appropriate salt form, however, is not trivial. Different acid counterions can impart vastly different properties to the resulting salt, affecting not only solubility but also stability, hygroscopicity, and manufacturability.[9][10] A comprehensive solubility profiling program is therefore not merely a data collection exercise but a critical, multi-faceted investigation to identify the optimal salt form for development. This guide delineates a logical, science-driven approach to this process.

Theoretical Foundations for Salt Selection

Before embarking on experimental work, a firm grasp of the theoretical principles governing solubility is essential. The behavior of a salt in solution is dictated by the interplay between the intrinsic properties of the API, the chosen counterion, and the environment (e.g., pH, temperature).

Physicochemical Profile of the Free Base

Understanding the parent molecule is the first step. For 3-Methylquinuclidin-3-amine, two key parameters must be determined:

-

pKa (Acid Dissociation Constant): As a base, its pKa refers to the equilibrium constant for the dissociation of its conjugate acid (the protonated form). This value is the single most important predictor of its pH-dependent solubility. For a basic drug, at a pH two units below its pKa, it will be >99% ionized (the more soluble form). Conversely, at a pH two units above its pKa, it will be >99% in its neutral, free base form (the less soluble form).[11] The pKa of a tertiary aliphatic amine like 3-Methylquinuclidin-3-amine is anticipated to be in the range of 9-10.[3]

-

LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of the neutral molecule. A higher LogP generally correlates with lower intrinsic solubility.[12][13]

The Principle of Salt Formation

Salt formation enhances solubility by converting a neutral, often crystalline, and poorly soluble molecule into an ionic species that can more readily interact with polar water molecules.[7][8][14] The success of this strategy hinges on the "pKa rule," which states that for efficient and stable salt formation, the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counterion.[3][15]

Selection of Counterions

The choice of an acid counterion is a strategic decision. A preliminary screening should include a diverse set of acids to probe a range of physicochemical properties. Common candidates for a basic API like 3-Methylquinuclidin-3-amine include:

| Counterion | Acid Name | Acid Type | Rationale |

| Chloride | Hydrochloric Acid | Strong Mineral Acid | Commonly used, often forms crystalline salts. Can lead to very low solution pH.[3] |

| Mesylate | Methanesulfonic Acid | Strong Organic Acid | Often imparts high solubility and forms stable, crystalline salts.[10] |

| Tartrate | Tartaric Acid | Weak Organic (di)Acid | Can form crystalline salts with potentially different stoichiometry and pH profiles. |

| Sulfate | Sulfuric Acid | Strong Mineral Acid | Divalent anion, may interact differently and affect crystal packing and hygroscopicity.[10] |

| Phosphate | Phosphoric Acid | Mineral (tri)Acid | Provides buffering capacity, but can have complex phase behavior. |

Experimental Design & Protocols

A tiered approach to solubility assessment is most efficient, beginning with high-throughput screening to rank-order candidates, followed by more rigorous, low-throughput characterization of the most promising salts.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a fast, high-throughput measurement useful for early discovery to flag problematic compounds.[6][16] However, it often overestimates the true solubility as it can reflect the solubility of an amorphous, metastable form.[17]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[2][18] This is the "gold standard" measurement, determined by allowing excess solid to equilibrate with the solvent over an extended period (typically 24-72 hours).[11] It is essential for lead optimization and pre-formulation.

The overall experimental strategy should progress from kinetic screening to definitive thermodynamic measurements as illustrated below.

Protocol 1: Kinetic Solubility by Nephelometry

Objective: To rapidly screen and rank-order various salts of 3-Methylquinuclidin-3-amine.

Causality: This method relies on light scattering (nephelometry) to detect the formation of precipitate when a compound is introduced from a DMSO stock into an aqueous buffer.[16] It is chosen for its high speed and low sample consumption, which is ideal for early-stage screening where multiple candidates must be compared.[19]

Methodology:

-

Stock Solution Preparation: Prepare 10 mM stock solutions of each salt form in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO.

-

Assay Plate Preparation: Add aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a 384-well microplate.

-

Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the buffer-containing assay plate. The final DMSO concentration should be kept low (e.g., <2%) to minimize co-solvent effects.[6]

-

Incubation & Measurement: Shake the plate for 2 hours at room temperature.[6] Measure the turbidity of each well using a microplate nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not produce a signal significantly above the background (buffer + DMSO).

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

Objective: To determine the definitive equilibrium solubility of the most promising salt candidates.

Causality: The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[11][16] By ensuring an excess of solid is present and allowing sufficient time for the system to reach equilibrium, this method measures the solubility of the most stable, and therefore most clinically relevant, solid form.[18]

Methodology:

-

Sample Preparation: Add an excess amount of the solid salt (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous medium (e.g., phosphate buffered saline, pH 7.4) in a glass vial. The presence of visible solid throughout the experiment is essential.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24-48 hours. A preliminary time-to-equilibrium study can be run to confirm that solubility does not increase after the chosen time point.

-

Sample Separation: Separate the undissolved solid from the saturated solution. This is a critical step; filtration through a low-binding 0.45 µm syringe filter is common.[20] Alternatively, high-speed centrifugation can be used, with the supernatant being carefully sampled.

-

Quantification:

-

Calculation: Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor. The result is reported in units such as mg/mL or µM.

Protocol 3: pH-Solubility Profiling

Objective: To understand how the solubility of the lead salt form changes across a physiologically relevant pH range.

Causality: For an ionizable compound like 3-Methylquinuclidin-3-amine, solubility is highly dependent on pH.[1][22][23] This profile is critical for predicting its dissolution behavior in the gastrointestinal tract, which has varying pH environments (e.g., pH 1-3 in the stomach, pH 5-7.5 in the small intestine).

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2.0 to 10.0).

-

Solubility Measurement: Perform the Thermodynamic Shake-Flask protocol (Protocol 2) in each of the different pH buffers.

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the measured final pH of the saturated solution.

Data Interpretation and Visualization

Effective data presentation is key to making informed decisions. All quantitative data should be summarized in clear, structured tables.

Hypothetical Data: Thermodynamic Solubility

The following table presents hypothetical thermodynamic solubility data for different salts of 3-Methylquinuclidin-3-amine, as might be determined using Protocol 2.

| Salt Form | Medium | Temperature | Solubility (mg/mL) |

| Free Base | Phosphate Buffer (pH 7.4) | 25°C | < 0.01 |

| Hydrochloride | Phosphate Buffer (pH 7.4) | 25°C | 25.3 |

| Mesylate | Phosphate Buffer (pH 7.4) | 25°C | 58.1 |

| Tartrate | Phosphate Buffer (pH 7.4) | 25°C | 15.8 |

Interpretation: The data clearly demonstrates the dramatic improvement in solubility achieved through salt formation.[4] In this hypothetical case, the mesylate salt shows the highest solubility at physiological pH, making it a strong candidate for further development.

Hypothetical Data: pH-Solubility Profile

Based on the superior performance of the mesylate salt, a pH-solubility profile (Protocol 3) would be generated.

| Final pH of Saturated Solution | Solubility of Mesylate Salt (mg/mL) |

| 2.1 | 155.2 |

| 4.5 | 148.5 |

| 6.8 | 65.4 |

| 7.4 | 58.1 |

| 8.5 | 10.2 |

| 9.5 | 0.8 |

| 10.2 | < 0.01 |

Interpretation: The profile shows high solubility in the acidic pH range, which gradually decreases as the pH increases. A sharp drop in solubility is observed as the pH approaches the hypothetical pKa of the compound (~9.5). This is because as the pH rises, the equilibrium shifts from the protonated, soluble form to the neutral, insoluble free base. This relationship is visualized below.

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. oit.edu [oit.edu]

- 15. pharmtech.com [pharmtech.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. ovid.com [ovid.com]

- 18. researchgate.net [researchgate.net]

- 19. enamine.net [enamine.net]

- 20. researchgate.net [researchgate.net]

- 21. solubility experimental methods.pptx [slideshare.net]

- 22. chemistrystudent.com [chemistrystudent.com]

- 23. chem.libretexts.org [chem.libretexts.org]

Synthesis of 3-Methylquinuclidin-3-amine from Quinuclidin-3-one: An Application and Protocol Guide

Introduction

The quinuclidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds and approved pharmaceuticals.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for designing ligands that target specific biological receptors. 3-Methylquinuclidin-3-amine, in particular, is a valuable building block for the synthesis of novel therapeutic agents. This guide provides a detailed examination of a primary synthetic route to this compound starting from the commercially available quinuclidin-3-one.

The core transformation involves the introduction of both a methyl group and an amino group at the C-3 position of the quinuclidine ring. This can be conceptually approached through several synthetic strategies. This document will focus on a logical and efficient two-step sequence: a Grignard reaction to install the methyl group and form a tertiary alcohol, followed by a Ritter reaction to introduce the amine functionality. This approach is chosen for its reliability and the common availability of the required reagents.

Synthetic Strategy Overview

The synthesis of 3-Methylquinuclidin-3-amine from quinuclidin-3-one is accomplished via a two-step process. The first step involves the nucleophilic addition of a methyl group to the carbonyl carbon of quinuclidin-3-one using a Grignard reagent. This classic organometallic reaction efficiently creates the C-C bond and establishes the tertiary carbon center.[2][3] The resulting tertiary alcohol is then converted to the target amine in the second step through a Ritter-type reaction, which involves the reaction of the alcohol with a nitrile in the presence of a strong acid.

Caption: Overall synthetic workflow from quinuclidin-3-one.

Part 1: Synthesis of 3-Methylquinuclidin-3-ol (Grignard Reaction)

Mechanistic Insight

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. In this step, methylmagnesium bromide (CH₃MgBr), a strong nucleophile and base, is employed.[4] The carbon atom of the methyl group carries a partial negative charge and readily attacks the electrophilic carbonyl carbon of quinuclidin-3-one. This nucleophilic attack results in the formation of a magnesium alkoxide intermediate. Subsequent workup with a mild acid protonates the alkoxide to yield the tertiary alcohol, 3-methylquinuclidin-3-ol.[5] It is crucial to perform this reaction under anhydrous conditions as Grignard reagents react readily with protic solvents like water.

Caption: Mechanism of the Grignard reaction.

Experimental Protocol

Materials:

-

Quinuclidin-3-one hydrochloride (or free base)

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Preparation of Quinuclidin-3-one Free Base (if starting from hydrochloride):

-

Dissolve quinuclidin-3-one hydrochloride in a minimal amount of water.

-

Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide dropwise with stirring until the pH is basic (pH > 9).

-

Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the quinuclidin-3-one free base.[6]

-

-

Grignard Reagent Formation:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine to initiate the reaction.

-

Add a solution of methyl iodide in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings with gentle stirring.

-

The reaction is exothermic and should be controlled by the rate of addition. Once initiated, the solution will become cloudy and begin to reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Quinuclidin-3-one:

-

Dissolve the quinuclidin-3-one free base in anhydrous diethyl ether or THF.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the solution of quinuclidin-3-one dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-methylquinuclidin-3-ol.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Part 2: Synthesis of 3-Methylquinuclidin-3-amine (Ritter-type Reaction)

Mechanistic Insight

The Ritter reaction is a versatile method for converting tertiary alcohols or alkenes into N-tert-alkyl amides, which can then be hydrolyzed to the corresponding amines. In this step, the tertiary alcohol, 3-methylquinuclidin-3-ol, is treated with a nitrile (acetonitrile in this case) in the presence of a strong acid, typically sulfuric acid. The acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to form a stable tertiary carbocation. The nitrogen atom of the nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. This intermediate is then attacked by water, and after a series of proton transfers and tautomerization, an N-acetylated amine is formed. Subsequent hydrolysis of the amide under acidic or basic conditions yields the final product, 3-methylquinuclidin-3-amine.

Caption: Key steps in the Ritter-type reaction.

Experimental Protocol

Materials:

-

3-Methylquinuclidin-3-ol

-

Acetonitrile

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Ritter Reaction:

-

Dissolve 3-methylquinuclidin-3-ol in an excess of acetonitrile in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

-

Hydrolysis of the Amide Intermediate:

-

Carefully pour the reaction mixture onto crushed ice.

-

Basify the aqueous solution by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12). This step hydrolyzes the intermediate N-acetylated amine.

-

Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-methylquinuclidin-3-amine.

-

The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Data Summary

| Step | Reactant | Product | Reagents | Typical Yield |

| 1 | Quinuclidin-3-one | 3-Methylquinuclidin-3-ol | CH₃MgBr, Et₂O/THF | 70-85% |

| 2 | 3-Methylquinuclidin-3-ol | 3-Methylquinuclidin-3-amine | CH₃CN, H₂SO₄ | 60-75% |

Conclusion

The described two-step synthesis provides a reliable and scalable route to 3-methylquinuclidin-3-amine from quinuclidin-3-one. The Grignard reaction effectively installs the methyl group, and the subsequent Ritter reaction introduces the amine functionality. Careful control of reaction conditions, particularly the anhydrous nature of the Grignard reaction and the controlled addition of acid in the Ritter step, is crucial for achieving high yields and purity. This synthetic protocol offers a practical approach for researchers and drug development professionals to access this valuable building block for further chemical exploration and the development of novel therapeutic agents.

References

-

Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

-

Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89. [Link]

-

Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. [Link]

-

Langlois, M., Meyer, C., & Soulier, J. (2006). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications, 36(19), 2865-2871. [Link]

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]

-

Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324. [Link]

-

Shirai, R., Koiso, Y., & Hashimoto, Y. (1997). A simple and efficient method for the synthesis of 3-amino-3-methylquinuclidine. Synthetic Communications, 27(12), 2051-2056. [Link]

-

Grogan, G. (2018). Biocatalytic Routes to Quinuclidin-3-ol and Quinuclidin-3-one. Catalysts, 8(1), 17. [Link]

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045-4048. [Link]

-

Organic Syntheses. (n.d.). 3-QUINUCLIDONE HYDROCHLORIDE. [Link]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]

Sources

Application Note: Methyllithium Addition to Quinuclidin-3-one

Executive Summary

This guide details the protocol for the nucleophilic addition of Methyllithium (MeLi) to quinuclidin-3-one to synthesize 3-methylquinuclidin-3-ol . This transformation is a critical step in the synthesis of M1/M3 muscarinic receptor ligands (e.g., cevimeline analogs) and chiral catalysts.[1]

Unlike standard ketone alkylations, this reaction presents unique challenges due to the basic tertiary amine within the bicyclic cage and the high water solubility of the product.[1] This protocol prioritizes a "chelation-controlled" approach to manage stereochemistry and a "high-pH salting-out" workup strategy to maximize recovery of the polar amino-alcohol.[1]

Chemical Context & Mechanism[2][3][4][5][6][7]

The Challenge of the Quinuclidine Cage

Quinuclidin-3-one is a bicyclic ketone with a bridgehead nitrogen.[1] Two factors dictate the success of alkylation:

-

Nitrogen Basicity: The unshared electron pair on the bridgehead nitrogen can coordinate with the lithium cation of MeLi.[1] This N-Li-O chelation can rigidify the transition state, often directing nucleophilic attack from the endo face (inside the cage), yielding the exo-alcohol preferentially.[1]

-

Hygroscopicity: The starting material is highly hygroscopic.[1] Traces of water will quench MeLi immediately, producing lithium hydroxide and methane gas (pyrophoric hazard).[1]

Reaction Pathway

The reaction proceeds via a nucleophilic attack of the methyl carbanion on the carbonyl carbon.[1] The intermediate is a lithium alkoxide, which is stable until aqueous hydrolysis.

Figure 1: Reaction pathway highlighting the chelation transition state and critical hydrolysis step.

Pre-Reaction Checklist & Safety

Materials

| Reagent | Role | Specifications |

| Quinuclidin-3-one | Substrate | Use Free Base.[1] If HCl salt, perform base liberation first (See Sec 4.1).[1] |

| Methyllithium | Reagent | 1.6 M in Diethyl Ether (preferred over THF for cleaner reaction profiles).[1] |

| Diethyl Ether (Et₂O) | Solvent | Anhydrous, inhibitor-free.[1] |

| Potassium Carbonate (K₂CO₃) | Base/Drying | Anhydrous, granular.[1] |

| Chloroform (CHCl₃) | Extraction | Stabilized with amylenes.[1] |

Safety Directives

-

Pyrophoric Hazard: MeLi reacts violently with water and air.[1] All transfers must use cannula techniques or oven-dried, nitrogen-flushed syringes.[1]

-

Exotherm: The quench is highly exothermic.[1] Cool to 0°C before adding water.

Detailed Experimental Protocol

Pre-Step: Liberation of Quinuclidinone Free Base (If using HCl salt)

Most commercial sources supply the Hydrochloride salt.[1] You generally cannot use MeLi directly on the salt effectively without wasting 1 equivalent of reagent and risking solubility issues.[1]

-

Dissolve Quinuclidin-3-one HCl (10 g) in minimal water (15 mL).[1]

-

Add saturated aqueous K₂CO₃ until pH > 12.

-

Extract continuously with CHCl₃ or perform 5x extractions with CHCl₃.

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Critical: Azeotrope the residue with dry toluene (3x) to remove trace water.[1] Store under Argon.

Main Reaction Protocol

Step 1: Setup

-

Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Cool the flask to room temperature under a stream of nitrogen.

-

Add Quinuclidin-3-one free base (1.0 equiv, 5.0 g) .

-

Add Anhydrous Et₂O (50 mL) via syringe. Stir until fully dissolved.

-

Cool the reaction mixture to -78°C (Dry ice/Acetone bath). Note: While the reaction works at 0°C, -78°C improves the diastereoselectivity profile.[1]

Step 2: Addition

-

Load MeLi (1.1 to 1.2 equiv) into a dry syringe.

-

Add MeLi dropwise over 20 minutes.[1]

-

Observation: A white precipitate (lithium alkoxide) may form.[1] This is normal.

-

-

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

Step 3: Quench & Workup (The "Salting Out" Method)

-

Caution: The reaction is still active.[1]

-

While at 0°C, slowly add saturated aqueous K₂CO₃ (10 mL) dropwise.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel.[2]

-

Extraction:

-

Drying: Dry combined organics over anhydrous K₂CO₃ (Sodium sulfate is often insufficient for amine-rich solutions).[1]

-

Filter and concentrate under reduced pressure to yield the crude solid.[2][3]

Purification

-

Recrystallization: The crude product is often pure enough for use.[1] If needed, recrystallize from boiling Ligroin or a Benzene/Hexane mixture.

-

Sublimation: For high-purity applications, sublime at high vacuum (0.1 mmHg) at 80-100°C.[1]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Product lost in aqueous layer. | The amine is protonated.[1] Ensure aqueous pH > 12 during extraction.[1] Use continuous extraction with CHCl₃ for 12 hours. |

| Starting Material Recovery | Wet solvent quenched MeLi. | Azeotrope starting material with toluene.[1] Test MeLi titer before use. |

| Complex Mixture | Enolization vs. Addition. | MeLi acted as a base, not a nucleophile.[1] Ensure temperature is -78°C during addition. Switch solvent to non-coordinating hydrocarbon (Hexane) to increase aggregate reactivity.[1] |

Workflow Logic & Decision Tree

The following diagram illustrates the critical decision points in the workup, which is the most common point of failure in this protocol.

Figure 2: Workup decision tree ensuring recovery of the water-soluble amine product.

References

-

Stereoselectivity of Quinuclidinone Additions: Frackenpohl, J., & Hoffmann, H. M. (2000).[1][3][4] Synthesis of enantiopure 3-quinuclidinone analogues... and stereocontrol of nucleophilic addition to the carbonyl group. The Journal of Organic Chemistry, 65(13), 3982-3996.[1][4]

-

General Quinuclidinone Synthesis & Handling: Organic Syntheses, Coll. Vol. 5, p.989 (1973); Vol. 44, p.75 (1964). (Provides foundational data on handling the hydrochloride salt and free-basing).

-

Muscarinic Ligand Synthesis Context: Bös, M., et al. (1997).[1][3] Synthesis and muscarinic activity of 3-methyl-3-quinuclidinyl... Journal of Medicinal Chemistry. (Contextualizes the utility of the 3-methyl-3-ol derivative).

-

Workup of Water-Soluble Amines: BenchChem Technical Guides. "Extraction of highly polar amines from aqueous media."[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tsijournals.com [tsijournals.com]

- 4. Synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers: (1S,2R,4S)- and (1S,2S, 4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and stereocontrol of nucleophilic addition to the carbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of 3-Methylquinuclidin-3-amine Hydrobromide

Executive Summary & Scientific Context

This Application Note details the synthesis of 3-methylquinuclidin-3-amine hydrobromide , a critical bicyclic scaffold used in the development of nicotinic acetylcholine receptor (nAChR) ligands, specifically

The quinuclidine core (1-azabicyclo[2.2.2]octane) mimics the cationic headgroup of acetylcholine. Introducing a gem-dimethyl/amine substitution at the C3 position creates a chiral center that imposes specific steric constraints, often enhancing receptor subtype selectivity and metabolic stability compared to the parent 3-aminoquinuclidine.

Retrosynthetic Logic

Direct alkylation of 3-aminoquinuclidine is prone to over-alkylation. Nucleophilic substitution on a tertiary halide is sterically hindered and prone to elimination (E2). Therefore, this protocol utilizes a Ritter-type approach:

-

Nucleophilic Addition: Installing the methyl group via organometallic addition to the ketone.

-

Ritter Reaction: Installing the nitrogen via a carbocation intermediate trapped by a nitrile.[1][2][3]

-

Hydrolysis: Converting the intermediate amide to the amine salt.

Safety & Handling (Critical)

-

Bioactivity Warning: Quinuclidine derivatives are potent neuroactive agents. Treat all intermediates as potential chemical warfare agent precursors or highly potent drugs. Work exclusively in a fume hood.

-

Reagent Hazards:

-

Methyllithium (MeLi): Pyrophoric. Handle under inert atmosphere (Ar/N2).

-

Sulfuric Acid / Acetonitrile: The Ritter reaction is highly exothermic.

-

Hydrobromic Acid (48%): Corrosive and fuming.

-

Reaction Scheme & Pathway Visualization

The following diagram illustrates the chemical pathway and the logic flow of the synthesis.

Caption: Three-stage synthetic pathway utilizing organometallic addition followed by Ritter amination and acid hydrolysis.

Detailed Experimental Protocols

Phase 1: Preparation of 3-Methylquinuclidin-3-ol

Objective: Install the methyl group at C3 while forming the tertiary alcohol.

Note: If starting with 3-quinuclidinone hydrochloride, you must first free-base the starting material using saturated

Reagents:

-

3-Quinuclidinone (Free base): 10.0 g (80 mmol)

-

Methyllithium (1.6 M in ether): 60 mL (96 mmol, 1.2 eq)

-

Anhydrous THF: 150 mL

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Dissolution: Charge the flask with 3-quinuclidinone (10.0 g) and anhydrous THF (100 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Transfer MeLi to the addition funnel via cannula. Add dropwise over 45 minutes. Mechanism Note: Low temperature favors nucleophilic addition over alpha-deprotonation (enolization).

-

Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

-

Quench: Carefully quench with saturated

solution (50 mL) at 0°C. -

Workup: Extract the aqueous layer with

(3 x 50 mL). Dry combined organics over -

Result: Yields ~9.5 g (85%) of crude waxy solid. Proceed directly to Phase 2.

Phase 2: The Ritter Reaction (Nitrogen Installation)

Objective: Convert the tertiary alcohol to the acetamide using the stability of the tertiary carbocation.

Reagents:

-

Crude 3-Methylquinuclidin-3-ol: 9.5 g

-

Acetonitrile (MeCN): 50 mL (Solvent & Reactant)

-

Sulfuric Acid (

, conc.): 20 mL

Protocol:

-

Setup: Place the crude alcohol in a 250 mL round-bottom flask. Add Acetonitrile (50 mL).

-

Acid Addition: Cool the mixture to 0°C in an ice bath. Add conc.

dropwise. Caution: Exothermic. -

Reaction: Remove ice bath and stir at room temperature for 24 hours.

-

Validation: Monitor by TLC (System: MeOH/NH4OH 9:1). The alcohol spot will disappear.

-

-

Workup: Pour the reaction mixture onto crushed ice (100 g).

-

Neutralization: Basify carefully with 50% NaOH solution until pH > 12. Keep temperature < 20°C.

-

Extraction: Extract with Dichloromethane (DCM) (4 x 50 mL).

-

Isolation: Dry organics (

) and concentrate. The residue is N-(3-methylquinuclidin-3-yl)acetamide .

Phase 3: Hydrolysis and Salt Formation

Objective: Remove the acetyl group and form the stable hydrobromide salt.

Reagents:

-

Intermediate Acetamide: ~10 g

-

Hydrobromic Acid (48% aq): 60 mL

Protocol:

-

Reflux: Dissolve the acetamide residue in 48% HBr (60 mL) in a flask equipped with a reflux condenser.

-

Heating: Reflux at 120°C for 48 hours. Note: Amide hydrolysis on this sterically hindered carbon requires vigorous conditions.

-

Concentration: Evaporate the acid in vacuo to near dryness.

-

Crystallization: Triturate the residue with absolute ethanol/acetone (1:5 ratio). A white precipitate should form.[4]

-

Filtration: Filter the solid under argon (hygroscopic). Wash with cold acetone and diethyl ether.

-

Drying: Dry in a vacuum desiccator over

.

Quantitative Data Summary

| Parameter | Value / Range | Notes |

| Overall Yield | 45 - 55% | Calculated from 3-Quinuclidinone |

| Appearance | White Crystalline Solid | Highly Hygroscopic |

| Melting Point | > 250°C (dec) | Characteristic of quinuclidine salts |

| MS (ESI+) | m/z = 141.1 [M+H]+ | Free base mass |

| 1H NMR (D2O) | Methyl singlet is diagnostic |

Analytical Validation & Troubleshooting

Diagnostic NMR Signals

To confirm the success of the synthesis, look for these specific shifts in

-

Absence of Acetyl: Ensure no singlet appears at

~2.0 ppm (which would indicate incomplete hydrolysis of the acetamide). -

Methyl Group: A sharp singlet at

~1.4–1.5 ppm corresponding to the -

Ring Protons: Complex multiplets between

1.8–3.5 ppm.

Troubleshooting Guide

Caption: Decision tree for common synthetic pitfalls.

References

-

Ritter Reaction Mechanism & Scope: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.

-

Quinuclidine Synthesis Fundamentals: Grob, C. A., & Renk, E. (1954). Über die Synthese von Chinuclidin-Derivaten. Helvetica Chimica Acta, 37(6), 1689-1698.

-

Synthesis of 3-Substituted Quinuclidines (Patent Context): Use of 3-quinuclidinol intermediates in medicinal chemistry.[5][6] US Patent 3,464,997 (Synthesis of 3-quinuclidinol).[6]

-

Medicinal Chemistry of 3-Methylquinuclidin-3-amine: Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists.[5][7] Molecules, 6(3), 142-193. (Discusses the pharmacological relevance of the quinuclidine scaffold).

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Ritter Reaction [organic-chemistry.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. US3464997A - Synthesis of 3-quinuclidinol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Using 3-Methylquinuclidin-3-amine in peptide coupling reactions

Topic: High-Efficiency Coupling of 3-Methylquinuclidin-3-amine in Peptide & Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Peptide Scientists[1]

Executive Summary & Chemical Profile[1][2]

3-Methylquinuclidin-3-amine represents a class of "deceptively simple" building blocks.[1] While it appears to be a standard primary amine, it presents a dual-challenge in amide bond formation:

-

Extreme Steric Hindrance: The amine is attached to a quaternary carbon (C3), structurally analogous to

-aminoisobutyric acid (Aib) but constrained within a bicyclic cage.[1] This creates a significant kinetic barrier to nucleophilic attack. -

Interfering Basicity: The bridgehead nitrogen (N1) is a highly basic tertiary amine (

).[1] In standard coupling cocktails, this nitrogen can sequester protons, alter the effective pH of the microenvironment, or act as a nucleophilic trap if activating agents are used in excess.

This guide provides an optimized workflow to overcome these barriers, moving beyond standard EDC/HOBt protocols to high-energy activation strategies.

Chemical Profile

| Feature | Property | Implication for Coupling |

| Structure | Bicyclic [2.2.2] system | Rigid steric bulk; prevents conformational adaptation during the transition state.[1][2] |

| Reaction Center | Primary amine on Quaternary C | Low Nucleophilicity. Requires highly activated electrophiles (OAt esters or Acid Chlorides).[1] |

| Side Chain | Bridgehead Tertiary Amine | High Basicity. Will protonate before the primary amine if stoichiometry is off.[1] |

| Solubility | Polar / Lipophilic (pH dependent) | Requires polar aprotic solvents (DMF, NMP) for efficient coupling.[1] |

Strategic Considerations (The "Why")

Standard peptide coupling reagents (DIC, EDC) often fail with 3-methylquinuclidin-3-amine because the rate of O-acylisourea rearrangement (to N-acylurea) or hydrolysis competes effectively with the slow nucleophilic attack of the hindered amine.[1]

To succeed, we must shift to Fast Activation / Slow Coupling kinetics:

-

Reagent Choice: Use HOAt-based reagents (HATU) or Phosphonium salts (PyAOP).[1][3][4] The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group effect), stabilizing the active ester while accelerating the amine attack.

-

Base Management: You must use enough base (DIPEA/TMP) to neutralize both the acid partner and the quinuclidine bridgehead nitrogen, plus the salt form of the amine if used (e.g., dihydrochloride).

-

The "Nuclear" Option: If HATU fails, in-situ acid chloride generation using Ghosez’s Reagent is the gold standard for quaternary carbon couplings.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Recommended starting point for most carboxylic acid partners.[1]

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)[1]

-

3-Methylquinuclidin-3-amine (1.2 equiv)[1]

-

HATU (1.2 - 1.5 equiv)[1]

-

HOAt (0.5 equiv - Optional additive to boost rate)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 - 5.0 equiv)[1]

-

Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Methodology:

-

Pre-activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen.

-

Base Addition 1: Add 1.0 equiv of DIPEA. Stir for 2–5 minutes. Explanation: This generates the activated OAt-ester.[1][5] Do not stir longer than 10 mins to avoid racemization of the acid partner.

-

Amine Preparation: In a separate vial, dissolve 3-Methylquinuclidin-3-amine (and its salts) in minimal DMF. Add remaining DIPEA (2.0–4.0 equiv).[1] Critical: Ensure the amine solution is basic (pH > 9 on wet paper) before addition.[1]

-

Coupling: Add the amine solution to the activated acid mixture.

-

Reaction: Stir at Room Temperature for 4–16 hours.

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C. The rigid quinuclidine core is thermally stable.

-

-

Monitoring: Monitor by LC-MS. Look for the product mass [M+H]+. Note: The product will likely elute early on C18 due to the polar basic nitrogen.

Protocol B: The "Difficult Case" (Acid Chloride via Ghosez's Reagent)

Use this when Protocol A yields <30% conversion.[1] This method minimizes steric bulk in the transition state.

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)[1]

-

Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv)[1]

-

3-Methylquinuclidin-3-amine (1.2 equiv)[1]

-

Collidine (2,4,6-Trimethylpyridine) (3.0 equiv) - Used as a non-nucleophilic proton sponge.[1]

-

Solvent: Anhydrous DCM (Dichloromethane) or THF.[1]

Step-by-Step Methodology:

-

Activation: Dissolve Carboxylic Acid in DCM under inert atmosphere (

/Ar). -

Chlorination: Add Ghosez's Reagent dropwise at 0°C. Stir for 30–60 minutes at RT.

-

Validation: Check conversion to acid chloride by quenching a small aliquot with MeOH and checking for Methyl Ester via TLC/LCMS.

-

-

Coupling: Cool mixture back to 0°C. Add Collidine, followed immediately by 3-Methylquinuclidin-3-amine.

-

Reaction: Allow to warm to RT and stir for 2–6 hours.

-

Quench: Quench with saturated

.

Purification Strategy (The "Reverse Wash")[1]

Isolating quinuclidine amides is tricky because the product is basic. A standard acidic wash (1N HCl) will extract your product into the waste aqueous layer .[1]

The Self-Validating Workup:

-

Evaporation: Remove DMF/NMP (high vacuum).

-

Dissolution: Redissolve residue in EtOAc or DCM.

-

Basic Wash (Remove Acid): Wash organic layer with Sat.[1]

(x2) to remove unreacted acid partner and HOBt/HOAt byproducts.[1] -

Acidic Extraction (Isolate Product): Extract the organic layer with 0.5 M Citric Acid or 1N HCl (x3).

-

Logic: The basic quinuclidine product moves to the Aqueous Phase. Impurities remain in the Organic Phase.

-

-

Recovery: Take the acidic aqueous layer, basify to pH 12 with NaOH (cool in ice bath), and extract back into DCM (x3).

-

Drying: Dry combined DCM layers over

and concentrate.

Visualization of Workflow

Caption: Decision tree for selecting coupling conditions based on steric demand, followed by the specific acid-base extraction logic required for quinuclidine derivatives.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<10%) | Amine protonated by acid partner.[1] | Increase DIPEA to 5.0 equiv. Ensure amine is free-based before addition.[1] |

| Starting Material Remains | Steric clash prevents attack.[1] | Switch to Protocol B (Acid Chloride) or use microwave irradiation (50°C, 20 min).[1] |

| Product in Aqueous Waste | Product washed out during workup. | Do not use acidic washes on the initial organic layer unless collecting the aqueous phase. See "Purification Strategy." |

| Epimerization of Acid | Over-activation or high temperature. | Use Collidine instead of DIPEA; maintain 0°C during base addition; reduce activation time. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

-

Ghosez, L., et al. (1979).[1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis.[1] Organic Syntheses, 59, 26. Link[1]

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][8][9][10] Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]

Sources

- 1. (R)-quinuclidin-3-amine hydrochloride | C7H15ClN2 | CID 45157555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-quinuclidin-3-amine | C7H14N2 | CID 719216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 6. boa.unimib.it [boa.unimib.it]

- 7. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. Amide synthesis by acylation [organic-chemistry.org]

Reductive amination protocols for quinuclidine derivatives

Abstract

The quinuclidine (1-azabicyclo[2.2.2]octane) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for muscarinic antagonists (e.g., Solifenacin), nicotinic agonists, and various CNS-active agents.[1][2] However, the functionalization of 3-quinuclidinone via reductive amination presents unique synthetic challenges due to the cage-like steric bulk and the high basicity of the bridgehead nitrogen (

Chemical Context & Mechanistic Insight

The Quinuclidine Challenge

Unlike simple cyclic ketones (e.g., cyclohexanone), 3-quinuclidinone presents a "Janus-faced" reactivity profile:

-

Bridgehead Basicity: The tertiary amine at position 1 is highly basic. In standard acidic reductive amination conditions (pH 4–5), this nitrogen protonates first. This creates a localized positive charge that can inductively deactivate the C3-carbonyl, making it less electrophilic.

-

Hydration Equilibrium: 3-Quinuclidinone exists in equilibrium with its gem-diol (hydrate) in the presence of water, which is unreactive toward amines. Dehydrating conditions are often required.

-

Stereochemistry: Reduction of the C3 imine creates a chiral center.[1] Without chiral auxiliaries, chemical reduction typically yields a racemate, often favoring the cis-isomer (amine relative to the bridgehead ethano-bridge) due to steric approach of the hydride.

Mechanistic Pathway

The reaction proceeds via the formation of an iminium ion intermediate.[3] The success of the protocol depends entirely on the relative rates of Imine Formation (

Figure 1: Mechanistic pathway highlighting the competition between productive amination and parasitic ketone reduction.

Critical Reagent Selection

| Reagent | Role | Pros | Cons |

| STAB (Na(OAc)₃BH) | Reducing Agent | Mild; does not reduce ketones rapidly; tolerates acid catalysis. | Slower reaction rate; requires solubility in DCE/THF. |

| Ti(OiPr)₄ | Lewis Acid / Scavenger | Acts as Lewis acid to activate ketone; scavenges water to drive imine formation. | Requires anhydrous workup; incompatible with some diols. |

| NaBH₄ | Reducing Agent | Cheap; high atom economy. | Too strong; reduces ketone to alcohol if added before imine is fully formed. |

| Acetic Acid | Catalyst | Activates carbonyl; buffers the basic bridgehead nitrogen. | Excess acid can protonate the amine nucleophile, killing reactivity. |

Protocol A: The "Standard" STAB Method

Best for: Non-hindered primary/secondary amines and robust substrates. Reference Grounding: Based on the foundational work by Abdel-Magid et al. (J. Org.[3] Chem. 1996) [1].[3][4][5][6][7]

Materials

-

3-Quinuclidinone hydrochloride (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[6]

Step-by-Step Methodology

-

Free Base Liberation (Optional but Recommended): If starting with amine salts, treat with 1.0 equiv of Triethylamine (TEA) in the solvent for 15 mins before adding the ketone.

-

Complexation: In a flame-dried flask under

, dissolve 3-quinuclidinone and the amine in DCE (0.2 M concentration). -

Activation: Add Acetic Acid.

-

Expert Note: For quinuclidinone, the bridgehead nitrogen will buffer the first equivalent of acid. Ensure enough acid is present to catalyze the carbonyl (approx. 2.0 equiv total is often optimal).

-

-

Imine Formation: Stir at room temperature for 30–60 minutes.

-

Reduction: Add STAB in one portion. The reaction may slightly exotherm.

-

Monitoring: Stir at RT for 12–24 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine peak).

-

Quench: Quench with saturated aqueous

. Stir for 15 mins until gas evolution ceases. -

Workup: Extract with DCM (3x).

-

Crucial Step: The product is a polar diamine. Ensure the aqueous layer pH is >10 before extraction to keep the amine in the organic phase.

-

-

Purification: Dry over

and concentrate. Purify via flash chromatography (DCM/MeOH/NH4OH systems are usually required due to polarity).

Protocol B: Titanium(IV)-Mediated "One-Pot"

Best for: Sterically hindered amines, weak nucleophiles (anilines), or when Protocol A fails due to low conversion. Reference Grounding: Adapted from Bhattacharyya (J. Org. Chem. 1995) [2] and Mattson (J. Org. Chem. 1990) [3].[5]

Materials

-

3-Quinuclidinone (free base preferred) (1.0 equiv)

-

Amine (1.1 equiv)

-

Titanium(IV) Isopropoxide (

) (1.2 – 1.5 equiv) -

Sodium Borohydride (

) (1.5 equiv)[1] -

Solvent: Absolute Ethanol or THF.

Step-by-Step Methodology

-

Transimination: In a dried flask under Argon, mix 3-quinuclidinone and the amine (neat if liquid, or in minimal THF).

-

Titanium Addition: Add

dropwise.-

Observation: The solution often turns slightly yellow/orange and becomes viscous.

-

-

Equilibration: Stir at room temperature for 6–12 hours (or overnight).

-

Why? Titanium acts as a water scavenger and Lewis acid, forcing the equilibrium toward the imine/enamine species

-complex.

-

-

Dilution: Dilute the viscous mixture with absolute Ethanol (to approx 0.3 M).

-

Reduction: Add

carefully (gas evolution). Stir for 2–4 hours. -

Hydrolysis (The "Messy" Part): Quench by adding water (approx 1 mL per mmol Ti).[8] A white precipitate (

) will form.-

Expert Tip: To aid filtration, add Celite and stir for 20 minutes.

-

-

Filtration: Filter through a Celite pad. Wash the pad thoroughly with MeOH/DCM (1:9) to recover the polar amine product trapped in the titanium salts.

-

Purification: Concentrate filtrate and purify as in Protocol A.

Stereochemical Considerations

When using achiral amines, 3-substituted quinuclidines are formed as racemates. However, if a chiral amine (e.g., (S)-1-phenylethylamine) is used, diastereomers are formed.[1]

-

Langlois Protocol [4]: Using chiral amines allows for the separation of diastereomers via crystallization or chromatography. Subsequent hydrogenolysis (Pd/C, H2) of the chiral auxiliary yields the enantiopure primary 3-aminoquinuclidine.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (Ketone remains) | Bridgehead nitrogen is neutralizing the acid catalyst. | Increase Acetic Acid to 2.0–3.0 equiv or switch to Protocol B (Ti-mediated). |

| High Alcohol Byproduct | Reducing agent is reducing the ketone before imine forms. | Ensure "Pre-mix" time (30-60 mins) before adding STAB. Do not use MeOH with STAB (promotes ketone reduction). |

| Product stuck in Aqueous Layer | Product is highly polar/water soluble. | Saturate aqueous layer with NaCl (salting out). Use CHCl3/Isopropanol (3:1) for extraction.[1][9] Ensure pH > 12. |

| Incomplete Reaction with Anilines | Anilines are weak nucleophiles. | Protocol B is mandatory. Reflux during the Titanium step may be required. |

Decision Workflow

Figure 2: Decision tree for selecting the optimal reductive amination strategy.

References

-

Abdel-Magid, A. F., et al. (1996).[3][5][6][7][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry.

-

Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] Journal of Organic Chemistry.

-

Langlois, M., et al. (2006).[11] "Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone." Synthetic Communications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. designer-drug.com [designer-drug.com]

- 10. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 11. semanticscholar.org [semanticscholar.org]

Application Note: A Strategic Approach to the Enantioselective Separation of 3-Methylquinuclidine using Supercritical Fluid Chromatography (SFC)

Abstract

This application note presents a detailed strategic protocol for developing a robust method for the enantiomeric separation of 3-methylquinuclidine using Supercritical Fluid Chromatography (SFC). 3-Methylquinuclidine, a chiral building block with a bicyclic amine structure, is of significant interest in pharmaceutical research. Due to the critical role of stereochemistry in drug efficacy and safety, achieving efficient and reliable chiral separation is paramount.[1][2] This guide provides a comprehensive workflow, from initial screening of chiral stationary phases (CSPs) and mobile phase modifiers to final method optimization. We address the specific challenges associated with the basic nature of the analyte and detail the rationale behind key experimental choices, empowering researchers to achieve baseline resolution with high efficiency and throughput.

Introduction: The Imperative for Chiral Separation of Quinuclidine Derivatives

The quinuclidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] As with most chiral compounds, the individual enantiomers of 3-methylquinuclidine can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[4][5][6] Consequently, regulatory bodies often mandate the development and marketing of single-enantiomer drugs. This necessitates the availability of robust analytical methods to quantify enantiomeric purity and preparative techniques to isolate the desired enantiomer.

Supercritical Fluid Chromatography (SFC) has emerged as the premier technique for chiral separations in the pharmaceutical industry.[7][8][9] Leveraging the unique properties of supercritical CO2—low viscosity and high diffusivity—SFC offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including:

-

Increased Speed: Analyses are typically 3-5 times faster than on HPLC systems.[6][10]

-

Higher Efficiency: The properties of supercritical fluids often lead to sharper peaks and better resolution.[7][11]

-

Reduced Environmental Impact: A significant reduction in the consumption of toxic organic solvents aligns with green chemistry principles.[6][12]

This document provides a foundational methodology for separating the enantiomers of 3-methylquinuclidine, a basic amine whose successful separation in SFC hinges on the careful selection of both the chiral stationary phase and mobile phase additives.

The Challenge: Chromatographing Basic Analytes in SFC

The primary analytical challenge in the SFC separation of 3-methylquinuclidine is its basic nature. The nitrogen atom in the quinuclidine ring is a strong Lewis base. On standard silica-based chiral stationary phases, this basicity can lead to strong, undesirable interactions with residual acidic silanol groups on the silica surface. This interaction often results in significant peak tailing and poor chromatographic performance, which can completely obscure the chiral separation.

To counteract this, a basic additive is incorporated into the mobile phase. This additive competes with the analyte for active sites on the stationary phase, effectively masking the silanol groups and leading to symmetrical, well-defined peaks necessary for accurate quantification and high-resolution separation.[6][10][13]

A Systematic Strategy for SFC Method Development

Given that the optimal chiral separation conditions are often unpredictable, a systematic screening approach is the most efficient path to success.[8][14] Our proposed strategy involves a logical, multi-variable screen of columns, co-solvents, and additives.

Core Principle: Chiral Stationary Phase (CSP) Screening

The choice of CSP is the most critical factor in achieving chiral recognition. For broad applicability, polysaccharide-based CSPs are the industry standard and demonstrate the highest success rates for a diverse range of chiral compounds.[5][7][8] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a wide array of chiral recognition mechanisms.

We recommend an initial screen using a set of 3 to 4 complementary polysaccharide columns to maximize the probability of achieving a successful separation.[5] A typical highly effective screening set includes:

-

An amylose-based phase (e.g., CHIRALPAK® IA, IB, IC, AD)

-

A cellulose-based phase (e.g., CHIRALCEL® OD, OJ, OZ)

-

An alternative chemistry phase, such as a Pirkle-type or immobilized phase (e.g., Whelk-O® 1), can be included for orthogonality.[5]

Core Principle: Mobile Phase Optimization

The mobile phase in SFC consists of supercritical CO2 and an organic modifier (co-solvent), often with a small amount of an additive.

-

Co-solvents: The most common and effective co-solvents are short-chain alcohols. Methanol, ethanol, and isopropanol are excellent starting points as they offer different hydrogen bonding capabilities, which can influence chiral recognition.[13][15] Methanol is often the preferred first choice due to its polarity and low viscosity.[13][15]

-

Basic Additives: As discussed, a basic additive is essential for 3-methylquinuclidine. We recommend screening low concentrations (0.1% - 0.5% v/v) of additives like Isopropylamine (iPA), Diethylamine (DEA), or Ammonium Hydroxide (NH4OH).[6][13] These additives effectively mitigate peak tailing for basic compounds.

The workflow for this screening process is illustrated in the diagram below.

Caption: Workflow for SFC Chiral Method Development.

Experimental Protocols

Materials and Instrumentation

-